N-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide N-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
Brand Name: Vulcanchem
CAS No.: 670230-70-3
VCID: VC0479478
InChI: InChI=1S/C17H13N3O4/c21-16-12-4-2-1-3-11(12)15(19-20-16)17(22)18-8-10-5-6-13-14(7-10)24-9-23-13/h1-7H,8-9H2,(H,18,22)(H,20,21)
SMILES: C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NNC(=O)C4=CC=CC=C43
Molecular Formula: C17H13N3O4
Molecular Weight: 323.3g/mol

N-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide

CAS No.: 670230-70-3

Main Products

VCID: VC0479478

Molecular Formula: C17H13N3O4

Molecular Weight: 323.3g/mol

N-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide - 670230-70-3

CAS No. 670230-70-3
Product Name N-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxamide
Molecular Formula C17H13N3O4
Molecular Weight 323.3g/mol
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3H-phthalazine-1-carboxamide
Standard InChI InChI=1S/C17H13N3O4/c21-16-12-4-2-1-3-11(12)15(19-20-16)17(22)18-8-10-5-6-13-14(7-10)24-9-23-13/h1-7H,8-9H2,(H,18,22)(H,20,21)
Standard InChIKey MYIHPIWNIJQCMW-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NNC(=O)C4=CC=CC=C43
Canonical SMILES C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NNC(=O)C4=CC=CC=C43
PubChem Compound 847875
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator